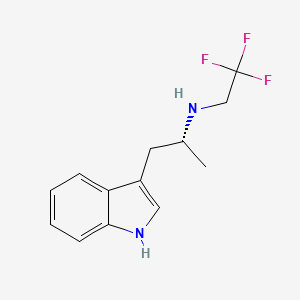![molecular formula C23H23N3O3S B15074022 (NZ)-N-[6-(3-morpholin-4-ylpropyl)-2-thieno[3,2-c]pyridin-6-ylchromen-4-ylidene]hydroxylamine](/img/structure/B15074022.png)
(NZ)-N-[6-(3-morpholin-4-ylpropyl)-2-thieno[3,2-c]pyridin-6-ylchromen-4-ylidene]hydroxylamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Foliglurax, also known by its developmental code names PXT-002331 and DT2331, is a positive allosteric modulator of the metabotropic glutamate receptor 4 (mGluR 4). It is under development by Prexton Therapeutics for the treatment of Parkinson’s disease . This compound has shown potential in alleviating motor symptoms associated with Parkinson’s disease and has reached phase II clinical trials .
Méthodes De Préparation
The synthesis of Foliglurax involves several steps, starting with the preparation of the core structure, followed by the introduction of functional groups. The synthetic route typically involves the following steps:
Formation of the Core Structure: The core structure of Foliglurax is synthesized through a series of condensation and cyclization reactions.
Functional Group Introduction: Various functional groups, such as nitroso and morpholine groups, are introduced through substitution reactions.
Purification: The final product is purified using techniques such as recrystallization and chromatography to obtain a high-purity compound.
Industrial production methods for Foliglurax would likely involve scaling up these synthetic routes while ensuring the consistency and purity of the final product. This would include optimizing reaction conditions, using industrial-grade reagents, and employing large-scale purification techniques.
Analyse Des Réactions Chimiques
Foliglurax undergoes several types of chemical reactions, including:
Oxidation: The nitroso group in Foliglurax can undergo oxidation reactions to form various oxidized products.
Reduction: The nitroso group can also be reduced to form amine derivatives.
Substitution: The aromatic rings in Foliglurax can undergo substitution reactions with various electrophiles and nucleophiles.
Common reagents and conditions used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used .
Applications De Recherche Scientifique
Foliglurax has several scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry:
Chemistry: Foliglurax is used as a model compound to study the behavior of positive allosteric modulators of metabotropic glutamate receptors.
Biology: It is used to investigate the role of mGluR 4 in various biological processes, including neurotransmission and neuroprotection.
Medicine: Foliglurax is being developed as a potential treatment for Parkinson’s disease.
Mécanisme D'action
Foliglurax exerts its effects by acting as a positive allosteric modulator of the metabotropic glutamate receptor 4 (mGluR 4). This receptor is involved in regulating neurotransmission in the central nervous system. By binding to a specific site on the receptor, Foliglurax enhances the receptor’s response to its natural ligand, glutamate. This modulation leads to a decrease in the overactivity of the corticostriatal glutamatergic pathway, which is implicated in Parkinson’s disease .
Comparaison Avec Des Composés Similaires
Foliglurax is unique in its ability to modulate mGluR 4 positively. Similar compounds include other positive allosteric modulators of metabotropic glutamate receptors, such as:
ADX88178: Another positive allosteric modulator of mGluR 4, which has shown potential in preclinical studies for treating Parkinson’s disease.
VU0155041: A positive allosteric modulator of mGluR 4 with neuroprotective effects in animal models of Parkinson’s disease.
Foliglurax stands out due to its high brain exposure and its ability to alleviate both motor symptoms and levodopa-induced dyskinesia in Parkinson’s disease .
Propriétés
Formule moléculaire |
C23H23N3O3S |
|---|---|
Poids moléculaire |
421.5 g/mol |
Nom IUPAC |
(NZ)-N-[6-(3-morpholin-4-ylpropyl)-2-thieno[3,2-c]pyridin-6-ylchromen-4-ylidene]hydroxylamine |
InChI |
InChI=1S/C23H23N3O3S/c27-25-19-13-22(20-14-23-17(15-24-20)5-11-30-23)29-21-4-3-16(12-18(19)21)2-1-6-26-7-9-28-10-8-26/h3-5,11-15,27H,1-2,6-10H2/b25-19- |
Clé InChI |
ZTEDNASHAWNBKQ-PLRJNAJWSA-N |
SMILES isomérique |
C1COCCN1CCCC2=CC\3=C(C=C2)OC(=C/C3=N/O)C4=NC=C5C=CSC5=C4 |
SMILES canonique |
C1COCCN1CCCC2=CC3=C(C=C2)OC(=CC3=NO)C4=NC=C5C=CSC5=C4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[4-[chloro(difluoro)methoxy]phenyl]-6-[3-[2-[2-[2-[3-[2-[(2R)-1-[(2R)-2-cyclohexyl-2-[[(2R)-2-(methylamino)propanoyl]amino]acetyl]pyrrolidin-2-yl]-1,3-thiazole-4-carbonyl]phenoxy]ethoxy]ethoxy]ethylcarbamoyl]pyrrolidin-1-yl]-5-(1H-pyrazol-5-yl)pyridine-3-carboxamide](/img/structure/B15073939.png)

![(2S)-4-[3-(2-amino-5-chloropyrimidin-4-yl)imidazo[1,2-a]pyridin-6-yl]-2-(1,3-thiazol-2-yl)but-3-yn-2-ol](/img/structure/B15073959.png)
![7-Oxo-5-phenyl-6-propyl-4,7-dihydropyrazolo[1,5-a]pyrimidine-3-carbonitrile](/img/structure/B15073960.png)
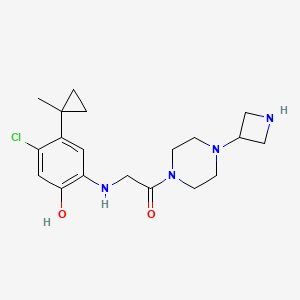
![2-[2-[[20-[[1-(Dicyanomethylidene)-3-oxoinden-2-ylidene]methyl]-12,12,24,24-tetrakis(4-hexylphenyl)-5,9,17,21-tetrathiaheptacyclo[13.9.0.03,13.04,11.06,10.016,23.018,22]tetracosa-1(15),2,4(11),6(10),7,13,16(23),18(22),19-nonaen-8-yl]methylidene]-3-oxoinden-1-ylidene]propanedinitrile](/img/structure/B15073979.png)
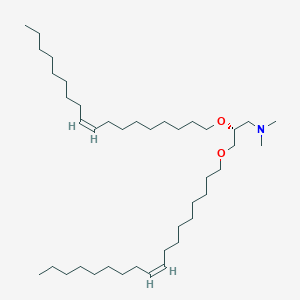
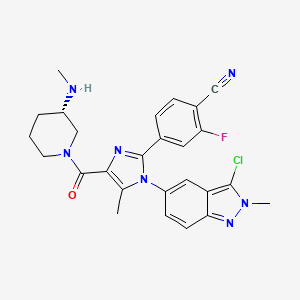
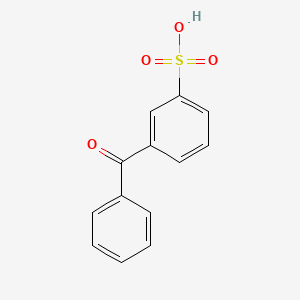
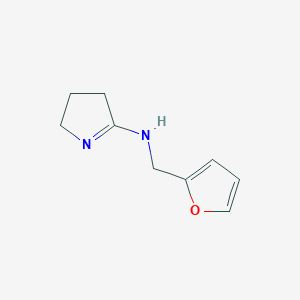

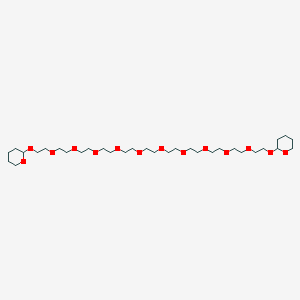
![[(15S,19S)-15-ethyl-1,11-diazapentacyclo[9.6.2.02,7.08,18.015,19]nonadeca-2,4,6,8(18),16-pentaen-17-yl]methanol](/img/structure/B15074034.png)
